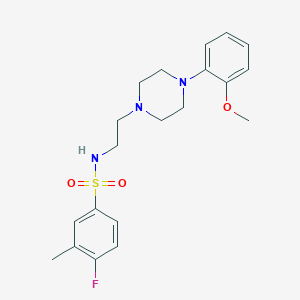
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a chemical compound . It is offered for experimental and research use .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .科学的研究の応用
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, such as 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, are pivotal in medicinal chemistry due to their ability to enhance the bioavailability, stability, and target specificity of pharmaceutical agents. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, helping to prevent rapid degradation and extend the drug's effective lifetime within the body. Additionally, the unique electronic properties of fluorine can improve binding affinity to target proteins, making fluorinated compounds highly valuable for developing more effective and selective therapeutic agents (Rathi et al., 2016).
Piperazine Derivatives and Therapeutic Potential
Piperazine and its derivatives, including the specific compound , play a crucial role in the development of drugs targeting central nervous system disorders, among others. The structural element of piperazine is associated with potential therapeutic applications across a range of conditions, including antipsychotic, antidepressant, and anticancer properties. The versatility of piperazine as a core scaffold in drug design is attributed to its ability to modulate pharmacokinetic and pharmacodynamic profiles, making it a cornerstone in the rational development of new therapeutic agents. This highlights the compound's importance in synthesizing agents with improved selectivity and potency at various receptors, further underscoring the critical role of piperazine derivatives in advancing pharmaceutical research (Girase et al., 2020).
Contribution to Antimicrobial Research
The structural framework of this compound, particularly the presence of piperazine and fluorine elements, can also contribute to the development of antimicrobial agents. Compounds featuring piperazine rings have been explored for their anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This demonstrates the compound's potential applicability in addressing pressing global health challenges posed by antibiotic resistance. The exploration of such compounds provides valuable insights into designing novel antimicrobial agents that can effectively combat resistant bacterial strains, showcasing the broader implications of research on compounds like this compound in addressing public health issues (P. Girase et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3S/c1-16-15-17(7-8-18(16)21)28(25,26)22-9-10-23-11-13-24(14-12-23)19-5-3-4-6-20(19)27-2/h3-8,15,22H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWYLCPKJDDVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)
![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)
![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)


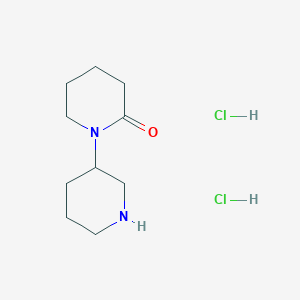
![3-ethyl-N,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2772406.png)
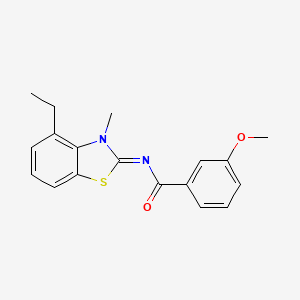
![(3-Fluoropyridin-4-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2772409.png)
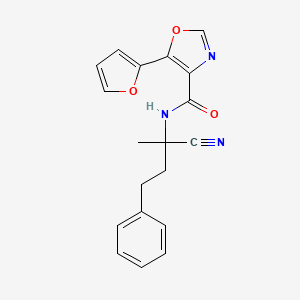
![4-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2772411.png)

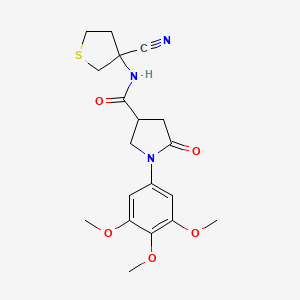
![Tert-butyl N-[1-[[(2-chloroacetyl)amino]methyl]cyclopentyl]carbamate](/img/structure/B2772419.png)
